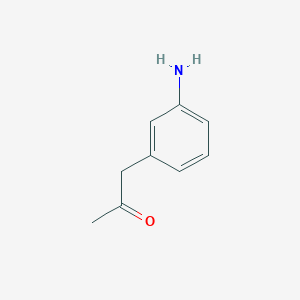
1-(3-Aminophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminophenyl)propan-2-one is an organic compound with the molecular formula C9H11NO It is a ketone derivative with an amino group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Aminophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-nitroacetophenone followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of aluminum chloride (AlCl3) as a catalyst for the acylation step and hydrogenation or reduction using a suitable reducing agent like iron powder or tin chloride for the reduction step.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
1-(3-Aminophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
1-(3-Aminophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 1-(3-Aminophenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ketone group can participate in nucleophilic addition reactions.
類似化合物との比較
Similar Compounds
3-Amino-1-phenyl-1-propanone: Similar structure but with different substitution patterns.
1-(2-Aminophenyl)propan-2-one: Positional isomer with the amino group at a different position on the phenyl ring.
1-(4-Aminophenyl)propan-2-one: Another positional isomer with the amino group at the para position.
Uniqueness
1-(3-Aminophenyl)propan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
1-(3-aminophenyl)propan-2-one |
InChI |
InChI=1S/C9H11NO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5,10H2,1H3 |
InChIキー |
HMNZERPTZRKDFW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC(=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


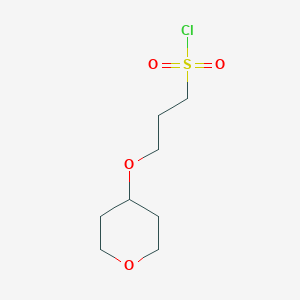
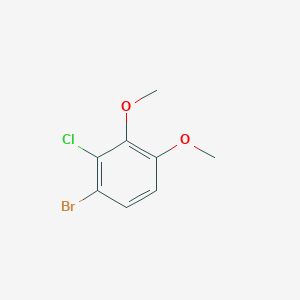
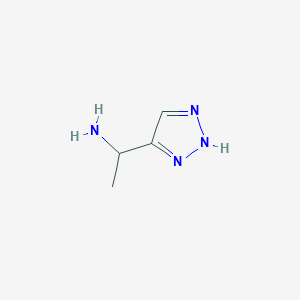
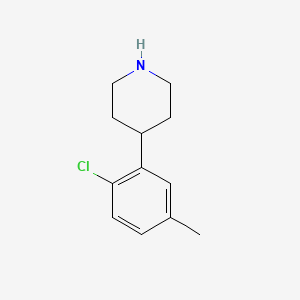

![N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride](/img/structure/B13529907.png)
![6-acetyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B13529915.png)



![9-Butoxy-3-(5-{9-butoxy-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene}penta-1,3-dien-1-yl)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13529936.png)
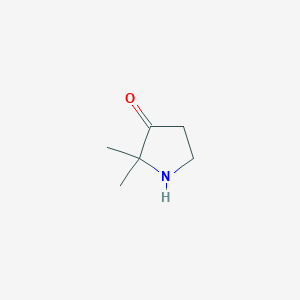
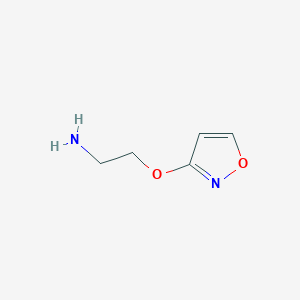
![Bicyclo[2.2.0]hexan-2-ylmethanamine](/img/structure/B13529969.png)
